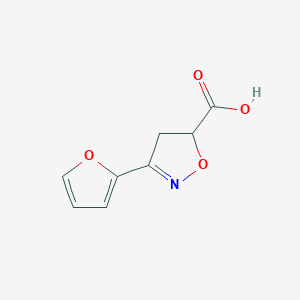

3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Description

3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS: 937693-13-5) is a dihydroisoxazole derivative characterized by a fused oxazole ring substituted with a furan moiety at position 3 and a carboxylic acid group at position 3. This article provides a detailed comparison with structurally and functionally related compounds, focusing on synthesis, biological activity, physicochemical properties, and safety profiles.

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-8(11)7-4-5(9-13-7)6-2-1-3-12-6/h1-3,7H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIRAFSXBQUNHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=CO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of furan-2-carboxylic acid with hydroxylamine to form the oxime, followed by cyclization under acidic conditions to yield the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The oxazole ring can be reduced under specific conditions.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted furan and oxazole derivatives, which can be further utilized in synthetic applications .

Scientific Research Applications

3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate pathways involved in various biological processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Analogues

The core structure of 4,5-dihydro-1,2-oxazole-5-carboxylic acid is conserved across analogues, with variations occurring at position 3. Key derivatives include:

| Compound Name | Substituent at Position 3 | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|

| 3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | Furan-2-yl | C₈H₇NO₄ | 181.15 | 937693-13-5 |

| 3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-... | 2-Butyl-5-chloroimidazole | C₁₃H₁₆ClN₃O₃ | 297.74 | Not provided |

| 3-(2-Chlorophenyl)-... | 2-Chlorophenyl | C₁₀H₈ClNO₃ | 225.63 | 522615-29-8 |

| 3-(3-Chloro-2-fluorophenyl)-... | 3-Chloro-2-fluorophenyl | C₁₀H₇ClFNO₃ | 243.62 | 1422386-61-5 |

| 3-(Methoxycarbonyl)-... | Methoxycarbonyl | C₆H₇NO₅ | 173.12 | CID 50989145 |

| 3-(Pyridin-3-yl)-... | Pyridin-3-yl | C₉H₈N₂O₃ | 192.17 | CID 555980 |

Key Observations :

- Electron-rich substituents (e.g., furan, pyridine) enhance interactions with enzymatic targets like MAO .

- Bulkier substituents (e.g., imidazole derivatives) necessitate modified synthetic routes to optimize yields .

Furan-2-yl Derivative

Synthesized via Claisen-Schmidt condensation of 2-acetylfuran with aromatic aldehydes, followed by cyclization with hydroxylamine hydrochloride. Yields depend on aldehyde reactivity and reaction conditions .

Imidazole-4-yl Derivative

Produced via hydrolysis of the parent antirheumatic drug, requiring acidification of biological samples to prevent degradation . Modifications to the original synthesis (Panova et al., 2023) improved yields to 91% .

Chlorophenyl Derivatives

Typically synthesized using Suzuki-Miyaura coupling or nucleophilic substitution, with safety protocols emphasizing handling precautions due to halogen reactivity .

Neuropharmacological Specificity :

- The furan derivative’s MAO inhibition is selective and non-neurotoxic, unlike psychostimulants .

- Imidazole derivatives show promise in inflammatory models but lack detailed mechanistic data .

Biological Activity

3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS No. 937693-13-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a furan ring fused with a dihydro oxazole moiety, contributing to its unique chemical reactivity and biological profile. The structure can be represented as follows:

Antibacterial Activity

Research indicates that 3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid exhibits significant antibacterial properties. Studies have reported its effectiveness against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 11.29 - 77.38 |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against common pathogenic fungi such as Candida albicans. The MIC values for antifungal activity are as follows:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

This indicates a promising potential for therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer properties of 3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid have been explored in various cancer cell lines. Notably, studies have shown that the compound induces apoptosis in human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231).

Research findings highlight the following:

- Cytotoxicity : The compound exhibited cytotoxic effects with IC50 values in the micromolar range.

- Mechanism of Action : Flow cytometry assays revealed that the compound activates apoptotic pathways by increasing p53 expression and caspase-3 cleavage in treated cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.65 |

| MDA-MB-231 | 2.41 |

These results suggest that the compound could be further investigated as a potential anticancer agent .

Case Studies

Several case studies have documented the synthesis and biological evaluation of oxazole derivatives, including the target compound. For instance:

- Synthesis Methods : Various synthetic routes have been employed to produce oxazole derivatives with enhanced biological activity.

- Structure Activity Relationship (SAR) : SAR studies indicate that modifications to the oxazole ring can significantly influence biological potency.

Q & A

Q. What synthetic methodologies are effective for preparing 3-(Furan-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and how can yield optimization be achieved?

Methodological Answer: The compound can be synthesized via cyclocondensation of furan-2-carboxylic acid derivatives with hydroxylamine intermediates. Key steps include:

- Reagent Selection : Use DIC (N,N'-diisopropylcarbodiimide) as a coupling agent to activate carboxylic acid groups, as demonstrated in analogous oxadiazole syntheses .

- Solvent System : Anhydrous DMF or DCM/DMF mixtures (9:1) are optimal for maintaining reaction efficiency .

- Monitoring : Track reaction progress via LCMS (liquid chromatography-mass spectrometry) to confirm intermediate formation and final product purity (e.g., [M+H⁺] peaks) .

Yield Optimization : Adjust stoichiometry (e.g., 1.5:1 molar ratio of acid to amine) and employ low-temperature stirring to minimize side reactions.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR spectra to verify the dihydroisoxazole ring and furan substituents. Key signals include:

- LCMS : Confirm molecular weight ([M+H⁺] ≈ 210–220) and purity (>95%) using high-pH mobile phases .

- FT-IR : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bands (~1700 cm⁻¹) .

Q. How can researchers address discrepancies in spectral data interpretation for this compound?

Methodological Answer:

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

- Crystallographic Analysis : Resolve ambiguities via single-crystal X-ray diffraction. For example, bond angles in related dihydroisoxazole derivatives (e.g., O3—C4—C8 = 110.86°) provide reference geometry .

- Controlled Replicates : Repeat syntheses under standardized conditions to rule out batch-specific impurities.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in heterocyclic ring-forming reactions?

Methodological Answer:

- Nucleophilic Attack : The dihydroisoxazole’s nitrogen acts as a nucleophile, reacting with electrophilic substrates (e.g., acyl chlorides).

- Tautomerism : Thiol-thione tautomerism in analogous triazole derivatives (e.g., 5-(furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione) suggests similar dynamic behavior, influencing reaction pathways .

- Catalytic Effects : Transition metals (e.g., Cu(I)) may facilitate cycloadditions, as seen in furan-containing triazole syntheses .

Q. How does the compound’s crystal packing influence its physicochemical stability?

Methodological Answer:

- Hydrogen Bonding : Carboxylic acid groups form intermolecular H-bonds (O–H···O), stabilizing the lattice. For example, in 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, H-bond distances range from 1.8–2.1 Å .

- Thermal Analysis : Perform TGA (thermogravimetric analysis) to assess decomposition thresholds. Related furan-carboxylic acids show stability up to 200°C .

Q. What computational models best predict the compound’s bioactivity in drug discovery contexts?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with furan-binding pockets).

- QSAR Studies : Correlate substituent electronic effects (e.g., Hammett σ values) with observed bioactivity, as demonstrated for triazole derivatives .

- ADMET Prediction : Tools like SwissADME estimate bioavailability, leveraging logP (~1.5) and PSA (~86.7 Ų) from analogous furan-carboxylic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.